Cas no 1783699-18-2 (3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid)
3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-1153593
- 1783699-18-2
- 3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid
- 3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid
-
- Inchi: 1S/C12H15FO3/c1-12(2,11(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10H,1-3H3,(H,14,15)
- InChI Key: FXEAXKOXUBSRID-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)OC)C(C(=O)O)(C)C
Computed Properties
- Exact Mass: 226.10052250g/mol
- Monoisotopic Mass: 226.10052250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.5Ų
3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153593-0.05g |
3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
1783699-18-2 | 0.05g |
$768.0 | 2023-05-26 | ||
| Enamine | EN300-1153593-0.1g |
3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
1783699-18-2 | 0.1g |
$804.0 | 2023-05-26 | ||
| Enamine | EN300-1153593-0.25g |
3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
1783699-18-2 | 0.25g |
$840.0 | 2023-05-26 | ||
| Enamine | EN300-1153593-0.5g |
3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
1783699-18-2 | 0.5g |
$877.0 | 2023-05-26 | ||
| Enamine | EN300-1153593-1.0g |
3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
1783699-18-2 | 1g |
$914.0 | 2023-05-26 | ||
| Enamine | EN300-1153593-2.5g |
3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
1783699-18-2 | 2.5g |
$1791.0 | 2023-05-26 | ||
| Enamine | EN300-1153593-5.0g |
3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
1783699-18-2 | 5g |
$2650.0 | 2023-05-26 | ||
| Enamine | EN300-1153593-10.0g |
3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
1783699-18-2 | 10g |
$3929.0 | 2023-05-26 |
3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid Related Literature
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid
Comprehensive Analysis of 3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid (CAS No. 1783699-18-2)
In the realm of specialty chemicals, 3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid (CAS No. 1783699-18-2) has garnered significant attention due to its unique structural properties and potential applications in pharmaceutical intermediates and material science. This fluorinated carboxylic acid derivative, characterized by its methoxyphenyl and dimethylpropanoic acid moieties, offers a compelling case study for researchers exploring novel synthetic pathways and bioactivity profiles.
The compound’s fluorine substitution at the 3-position introduces enhanced metabolic stability and lipophilicity, traits highly sought after in drug discovery. Recent trends in AI-driven molecular design and green chemistry have amplified interest in such fluorinated building blocks, as evidenced by frequent queries like "fluorinated carboxylic acids in drug development" and "sustainable synthesis of methoxyphenyl derivatives." These search patterns reflect the growing demand for eco-friendly methodologies to synthesize complex molecules like 1783699-18-2.
From a structural perspective, the 2,2-dimethylpropanoic acid backbone confers steric hindrance, which can influence binding affinity in target interactions. This feature aligns with current research hotspots such as allosteric modulation and enzyme inhibition, making the compound a candidate for further investigation in therapeutic agent design. Analytical techniques like NMR spectroscopy and HPLC purity testing are critical for characterizing this high-value intermediate, topics frequently searched by quality control professionals.
Beyond pharmaceuticals, 3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid may find utility in advanced material applications. Its aromatic methoxy group could serve as a precursor for liquid crystals or polymer additives, addressing industry inquiries about "functionalized aromatics for materials engineering." The compound’s compatibility with cross-coupling reactions further expands its versatility, a subject often explored in catalytic chemistry forums.
Regulatory and safety assessments of CAS No. 1783699-18-2 emphasize its non-hazardous classification under standard handling conditions, a key consideration for laboratories prioritizing occupational health and compliance. This aligns with the surge in searches for "safe handling of fluorinated organics" and "bench-scale synthesis best practices." Proper storage recommendations typically include inert atmospheres and moisture-free environments to preserve the compound’s integrity.
In conclusion, 3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid represents a multifaceted chemical entity bridging medicinal chemistry and materials science. Its structural hybridity and synthetic adaptability position it as a valuable asset for researchers addressing contemporary challenges in targeted drug delivery and smart material fabrication. As innovation continues to drive demand for specialized intermediates, this compound’s relevance in both academic and industrial settings is poised to grow.
1783699-18-2 (3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)